

Application of Triethylammonium Salts in Proteomics Sample Preparation: Detailed Notes and Protocols

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Compound of Interest

Compound Name: *Triethylammonium*

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Triethylammonium (TEA) salts, primarily **triethylammonium** bicarbonate (TEAB) and **triethylammonium** acetate (TEAA), are integral volatile buffers in mass spectrometry-based proteomics. Their volatility makes them compatible with mass spectrometry (MS) as they can be easily removed by lyophilization, preventing ion suppression and contamination of the instrument.^{[1][2]} This document provides detailed application notes and protocols for the use of these reagents in various stages of proteomics sample preparation.

Overview of Triethylammonium Buffers

Triethylammonium-based buffers are favored in many proteomics applications due to their buffering capacity in the optimal pH range for common enzymatic digestions and labeling reactions.

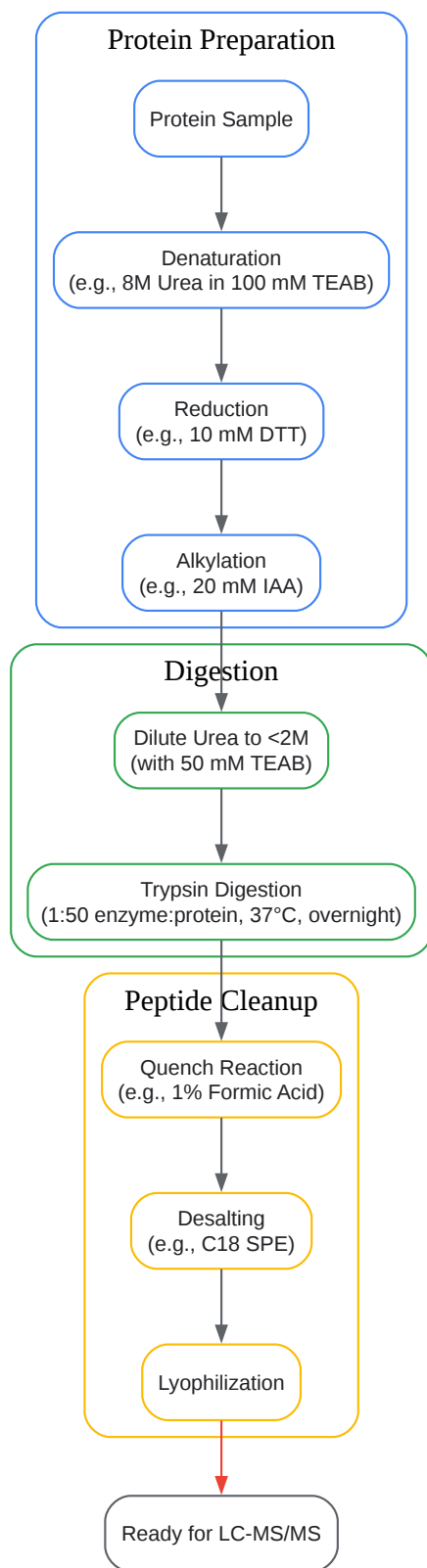
Buffer	Common Concentration Range	Typical pH Range	Key Applications
Triethylammonium Bicarbonate (TEAB)	50-200 mM	8.0 - 10.0	In-solution and in-gel protein digestion, Tandem Mass Tag (TMT) labeling, protein solubilization, ion-exchange chromatography. [1] [3] [4]
Triethylammonium Acetate (TEAA)	10-100 mM	6.0 - 7.0	Peptide desalting, ion-pairing reagent in reverse-phase chromatography. [5] [6]

Key Applications and Protocols

In-Solution Protein Digestion using TEAB

TEAB is a widely used buffer for the enzymatic digestion of proteins in solution, primarily due to its optimal pH for trypsin activity (around pH 8).[\[1\]](#) Its volatility ensures it does not interfere with downstream mass spectrometry analysis.[\[3\]](#)

Experimental Workflow for In-Solution Digestion



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Caption: Workflow for in-solution protein digestion using TEAB buffer.

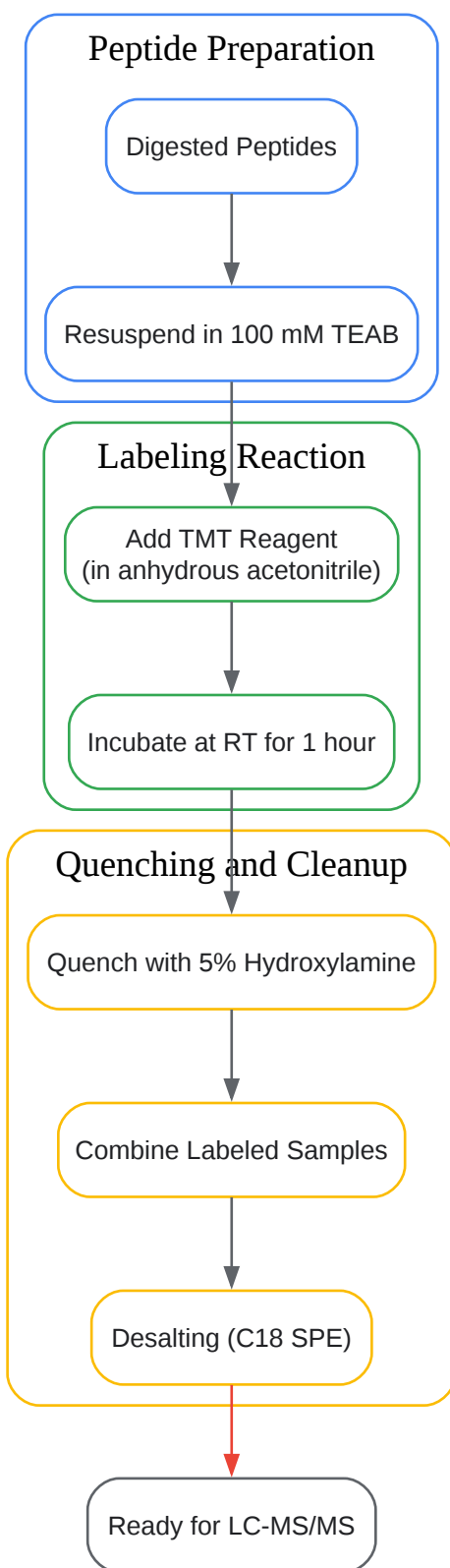
Protocol: In-Solution Digestion

- Protein Solubilization and Denaturation:
 - Resuspend the protein pellet in a denaturing buffer such as 8 M urea in 100 mM TEAB, pH 8.5.
- Reduction:
 - Add Dithiothreitol (DTT) to a final concentration of 10 mM.
 - Incubate at 56°C for 30 minutes.
- Alkylation:
 - Cool the sample to room temperature.
 - Add iodoacetamide (IAA) to a final concentration of 20 mM.
 - Incubate in the dark at room temperature for 30 minutes.
- Enzymatic Digestion:
 - Dilute the sample with 50 mM TEAB, pH 8.5, to reduce the urea concentration to below 2 M.
 - Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).
 - Incubate at 37°C overnight (12-16 hours).
- Quenching and Cleanup:
 - Stop the digestion by adding formic acid to a final concentration of 1%.
 - Proceed with peptide desalting using a C18 solid-phase extraction (SPE) cartridge.
 - Lyophilize the purified peptides.

Tandem Mass Tag (TMT) Labeling in TEAB Buffer

TEAB is the buffer of choice for amine-reactive TMT labeling, as it provides the necessary alkaline pH for the reaction to proceed efficiently.^{[3][7][8]}

Experimental Workflow for TMT Labeling



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Caption: Workflow for TMT labeling of peptides using TEAB buffer.

Protocol: TMT Labeling

- Peptide Reconstitution:
 - Resuspend the dried peptide samples in 100 μ L of 100 mM TEAB.[8]
- TMT Reagent Preparation:
 - Allow the TMT reagent vials to equilibrate to room temperature.
 - Add anhydrous acetonitrile to each vial (e.g., 41 μ L for a 0.8 mg vial) and vortex to dissolve.[8]
- Labeling Reaction:
 - Add the TMT reagent to the peptide solution.
 - Incubate at room temperature for 1 hour.[9]
- Quenching:
 - Add 8 μ L of 5% hydroxylamine to each sample to quench the reaction.[8]
 - Incubate for 15 minutes at room temperature.[8]
- Sample Pooling and Cleanup:
 - Combine the labeled samples into a single tube.
 - Desalt the pooled sample using a C18 SPE cartridge.
 - Lyophilize the labeled peptides.

Peptide Desalting with Triethylammonium Acetate (TEAA)

While trifluoroacetic acid (TFA) is a common ion-pairing agent for peptide desalting, TEAA has been shown to improve the recovery of certain post-translationally modified peptides, such as

ADP-ribosylated peptides.[5]

Quantitative Comparison of Ion-Pairing Reagents for ADP-Ribosylated Peptide Recovery

Ion-Pairing Reagent	Number of Identified Modified Peptides	Fold Change vs. TFA
0.1% Trifluoroacetic Acid (TFA)	>200	1x
100 mM Triethylammonium Acetate (TEAA)	~600	~3x

Data summarized from a study on solid-phase extraction of ADP-ribosylated peptides.[5]

Protocol: Peptide Desalting with TEAA

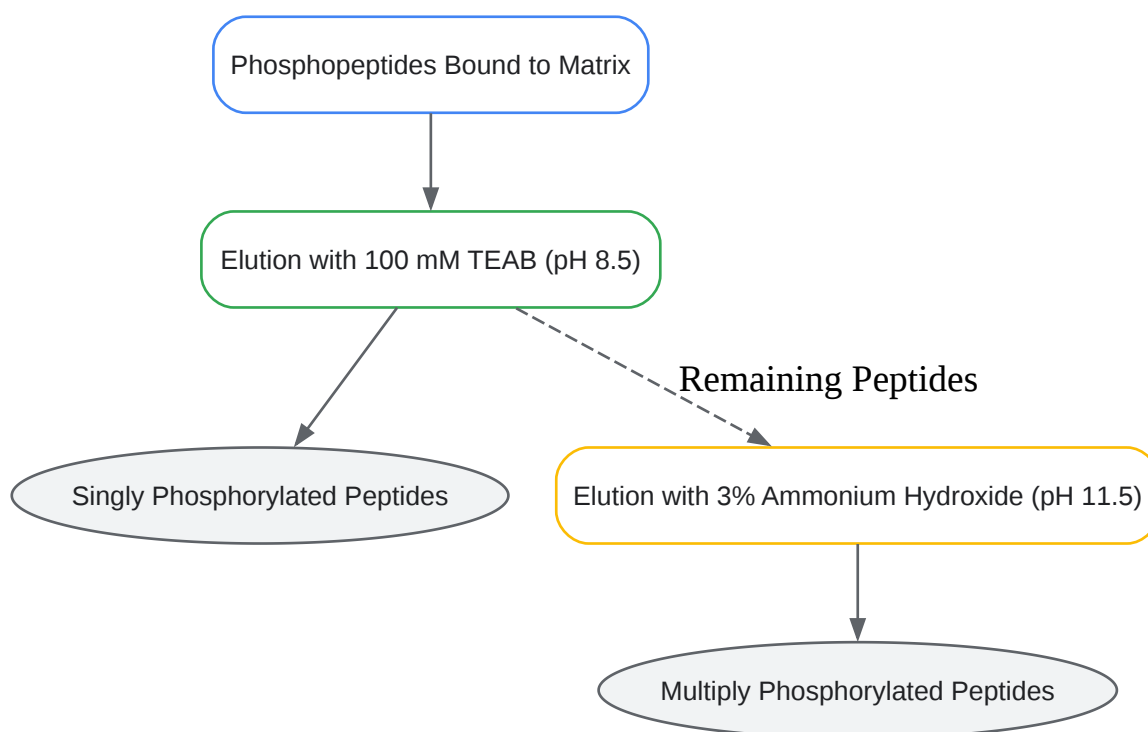
- Sample Acidification:
 - To the digested peptide solution, add TEAA to a final concentration of 100 mM.[5]
- SPE Cartridge Conditioning:
 - Condition a tC18 Sep-Pak cartridge with 100% acetonitrile.
 - Equilibrate the cartridge with 100 mM TEAA.[5]
- Sample Loading:
 - Load the acidified peptide sample onto the conditioned cartridge.
- Washing:
 - Wash the cartridge with 100 mM TEAA to remove salts and other impurities.[5]
- Elution:
 - Elute the peptides with a solution of 50% acetonitrile in 0.1% formic acid.
- Lyophilization:

- Dry the eluted peptides using a vacuum concentrator.

Phosphopeptide Enrichment

TEAB is also utilized in phosphoproteomics workflows, particularly in the elution of phosphopeptides from enrichment materials like titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC) resins.

Logical Relationship in Stepwise Elution of Phosphopeptides



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Caption: Stepwise elution for fractionating phosphopeptides.

Protocol: Phosphopeptide Elution

This protocol assumes prior enrichment of phosphopeptides on an affinity matrix.

- First Elution (Singly Phosphorylated Peptides):
 - Add 100 mM TEAB, pH 8.5, to the enrichment matrix.[\[10\]](#)

- Incubate and collect the eluate containing predominantly singly phosphorylated peptides.
- Second Elution (Multiply Phosphorylated Peptides):
 - To the same matrix, add a stronger elution buffer such as 3% ammonium hydroxide, pH 11.5.[10]
 - Incubate and collect the eluate containing a higher proportion of multiply phosphorylated peptides.

Considerations and Best Practices

- Purity: Always use high-purity, MS-grade **triethylammonium** salts to avoid contamination.
- Freshness: Prepare TEAB solutions fresh, as they can degrade over time.[2]
- pH Adjustment: Carefully adjust the pH of TEAB and TEAA buffers for optimal performance in specific applications.
- Deamidation: Be aware that TEAB can induce artificial asparagine deamidation, which may be a concern in studies focused on this post-translational modification.[11][12] Ammonium acetate at pH 6 is a recommended alternative to minimize this artifact.[11]
- Volatility: Ensure complete removal of the buffers by lyophilization before MS analysis to prevent ion suppression.[1]

By following these detailed protocols and considering the best practices, researchers can effectively utilize **triethylammonium**-based buffers to achieve high-quality and reproducible results in their proteomics experiments.

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